Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate

Description

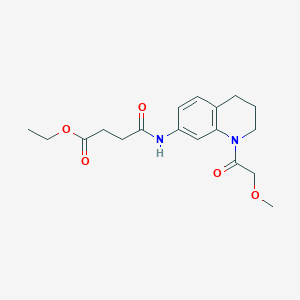

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at the 1-position and an ethyl 4-oxobutanoate moiety linked via an amino group at the 7-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and inflammatory targets due to its ability to mimic natural substrates and penetrate lipid membranes . The 4-oxobutanoate ester group enhances solubility and metabolic stability compared to carboxylic acid analogs, while the 2-methoxyacetyl substituent may influence electronic properties and binding interactions .

Properties

IUPAC Name |

ethyl 4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-3-25-18(23)9-8-16(21)19-14-7-6-13-5-4-10-20(15(13)11-14)17(22)12-24-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKJEXSIUVIWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors.

It can modulate biological pathways by inhibiting or activating key proteins, altering cellular functions, and influencing physiological responses.

Similar Compounds

Compounds like Ethyl 4-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate and Ethyl 4-((1-(2-acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate share structural similarities but differ in functional groups.

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate stands out due to its specific structural features and the range of reactions it undergoes, making it a valuable subject of study in various scientific fields.

How’s that for a deep dive?

Biological Activity

Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate (CAS Number: 1203094-45-4) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety, an amino group, and an oxobutanoate ester. Its molecular formula is with a molecular weight of 381.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O3 |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 1203094-45-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, it has been shown to interact with acetylcholinesterase (AChE), which could lead to enhanced cholinergic activity.

- Receptor Modulation : It may also act on specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and neuronal excitability.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research indicates that the compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal loss and improve cognitive function. This effect is likely mediated through its antioxidant activity and ability to modulate neurotransmitter levels.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Method : MTT assay was performed on HeLa and MCF-7 cells.

- Results : The compound exhibited IC50 values of 15 µM for HeLa and 20 µM for MCF-7 cells, indicating significant cytotoxicity.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.

- Method : Mice were treated with the compound for four weeks.

- Results : Treated mice showed improved memory performance in the Morris water maze test compared to controls (p < 0.05).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate ()

- Key Differences: Replaces the tetrahydroquinoline core with a pyrrole ring. Substitutes the 2-methoxyacetyl group with a benzyloxy-phenyl moiety.

- The benzyloxy group increases hydrophobicity, which may reduce aqueous solubility but improve membrane permeability .

2.1.2 Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate ()

- Key Differences: Lacks the tetrahydroquinoline and amino linker. Features a fluorinated aromatic ring directly attached to the 4-oxobutanoate ester.

- Absence of the tetrahydroquinoline scaffold limits CNS penetration compared to the target compound .

2.1.3 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid ()

- Key Differences: Replaces the 2-methoxyacetyl group with a benzothiazole-thiazole carboxylic acid system. Substitutes the 4-oxobutanoate ester with a carboxylic acid.

- Implications :

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.